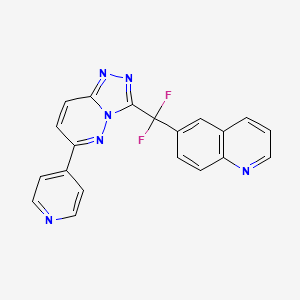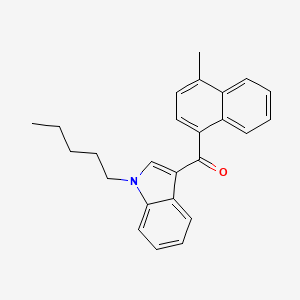
JWH-122
Overview
Description
JWH 122: is a synthetic cannabimimetic compound that was discovered by John W. Huffman. It is a methylated analogue of JWH 018 and has a chemical formula of C₂₅H₂₅NO . This compound is known for its high affinity for cannabinoid receptors CB₁ and CB₂, with dissociation constants (Kᵢ) of 0.69 nanomolar and 1.2 nanomolar, respectively .
Mechanism of Action
Target of Action
JWH-122 primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
This compound acts as an agonist at both CB1 and CB2 receptors, with a Ki of 0.69 nM at CB1 and 1.2 nM at CB2 . This means it binds to these receptors and activates them, leading to changes in the cells that express these receptors .
Biochemical Pathways
The activation of CB1 and CB2 receptors by this compound can lead to various downstream effects. For instance, it has been found to disrupt endocannabinoid-regulated mitochondrial function . This disruption can lead to the activation of apoptotic pathways, which are involved in programmed cell death .
Result of Action
The activation of CB1 and CB2 receptors by this compound and the subsequent disruption of endocannabinoid-regulated mitochondrial function can lead to various cellular effects. For example, it has been found to trigger apoptotic cell death pathways, mainly through a mechanism involving the deregulation of mitochondrial function .
Biochemical Analysis
Biochemical Properties
JWH-122 displays high affinities for both CB1 and CB2 receptors . The interaction between this compound and these receptors is crucial in its role in biochemical reactions .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with the CB1 and CB2 receptors . These interactions can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the CB1 and CB2 receptors . This binding can lead to changes in gene expression and can influence enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
As with all scientific research, new findings may emerge that could alter our current understanding of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH 122 involves the reaction of 1-pentylindole with 4-methyl-1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of JWH 122 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: JWH 122 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Substitution reactions can occur at the indole or naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Hydroxylated derivatives of JWH 122.
Reduction: Reduced forms with hydroxyl groups.
Substitution: Halogenated derivatives.
Scientific Research Applications
JWH 122 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its effects on cannabinoid receptors and its potential therapeutic applications.
Medicine: Investigated for its potential use in pain management and neuroprotection.
Industry: Used in the development of new synthetic cannabinoids and related compounds
Comparison with Similar Compounds
JWH 018: The parent compound of JWH 122, with a similar structure but without the methyl group on the naphthalene ring.
JWH 210: Another synthetic cannabinoid with a similar structure but with an ethyl group instead of a methyl group on the naphthalene ring.
JWH 398: A related compound with different substituents on the indole and naphthalene rings
Uniqueness: JWH 122 is unique due to its high binding affinity for both CB₁ and CB₂ receptors, making it a potent agonist. The presence of the methyl group on the naphthalene ring distinguishes it from other similar compounds and contributes to its specific pharmacological profile .
Properties
IUPAC Name |
(4-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-3-4-9-16-26-17-23(21-12-7-8-13-24(21)26)25(27)22-15-14-18(2)19-10-5-6-11-20(19)22/h5-8,10-15,17H,3-4,9,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKJQMKQFWYIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210965 | |
| Record name | JWH 122 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619294-47-2 | |
| Record name | JWH 122 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619294-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-122 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH 122 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-122 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44147RI31X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does JWH-122 interact with cannabinoid receptors?
A1: this compound acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2) receptors. [, , ] It binds to these receptors with high affinity, leading to their activation. [] This activation triggers a cascade of downstream signaling events, primarily through G-protein-coupled pathways.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C25H25NO, and its molecular weight is 355.47 g/mol. [, ]
Q3: What are the key spectroscopic characteristics of this compound?
A3: The spectroscopic data for this compound, including mass spectra (EI-MS and ESI-MS/MS), infrared (IR-ATR), and nuclear magnetic resonance (NMR), can be found in various studies. [, , ] These data are crucial for identifying and characterizing the compound.
Q4: What is known about the stability of this compound under different conditions?
A4: this compound tends to be unstable in biological matrices like urine. [, ] Its stability can be influenced by factors like temperature, pH, and the presence of enzymes. Proper storage and handling are essential to minimize degradation.
Q5: Has research investigated the compatibility of this compound with different materials for storage or formulation?
A5: While specific studies on material compatibility are limited, researchers have explored various extraction methods and analytical techniques, suggesting compatibility with solvents like methanol and acetonitrile. [, , ]
Q6: What is the pharmacokinetic profile of this compound?
A6: While comprehensive data on the pharmacokinetics of this compound are limited, studies have shown that it is rapidly absorbed after inhalation, with peak concentrations reached within minutes. [, ] It is then metabolized, primarily via hydroxylation and carboxylation, and excreted mainly in urine. [, , ]
Q7: How long does this compound remain detectable in biological matrices like urine and hair?
A7: The detection window varies depending on the matrix, dosage, and individual metabolism. Studies have detected this compound metabolites in urine for several days after consumption. [, ] In hair, it can be detected for a longer duration, reflecting drug use over a more extended period. [, ]
Q8: What are the known toxicological effects of this compound?
A8: this compound has been associated with various adverse effects, including tachycardia, agitation, hallucinations, hypertension, vomiting, hypokalemia, seizures, and acute psychosis. [, , ] Its high potency and efficacy at CB1 receptors are thought to contribute to its toxicity. []
Q9: What analytical methods are used to detect and quantify this compound in biological samples?
A9: The most common analytical methods include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , ] These methods offer high sensitivity and selectivity for detecting and quantifying this compound and its metabolites in various biological matrices.
Q10: Have analytical methods for this compound been validated for forensic and clinical use?
A10: Several studies have focused on validating analytical methods for this compound and other synthetic cannabinoids in biological matrices like serum, urine, and hair. [, , ] Validation ensures the accuracy, precision, and reliability of the results for forensic and clinical applications.
Q11: How do structural modifications of this compound affect its activity and potency?
A11: Research on the structure-activity relationship of this compound analogs has revealed that even minor structural changes can significantly impact its potency, selectivity, and duration of action. [, , ] For instance, halogenation of the N-alkyl side chain can enhance potency at CB1 receptors. []
Q12: When was this compound first synthesized, and how has research on this compound evolved?
A12: this compound emerged in the early 2010s as a new psychoactive substance in "herbal incense" products. [, , ] Initial research focused on identifying and characterizing the compound, followed by studies on its analytical detection in biological samples. More recently, research has focused on understanding its pharmacological properties, metabolism, and toxicological profile.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


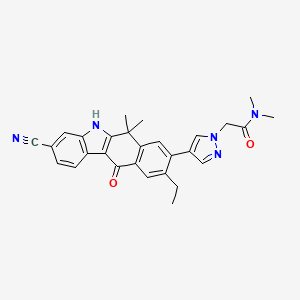
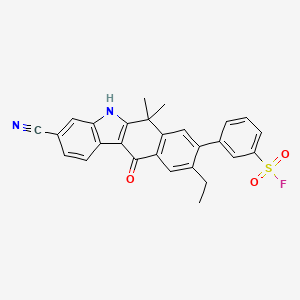
![(E)-N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide](/img/structure/B608194.png)

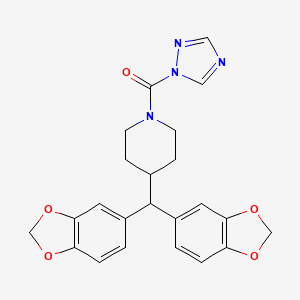

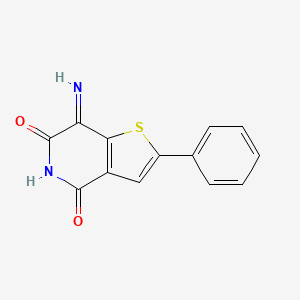
![5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)
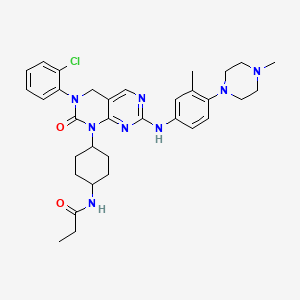
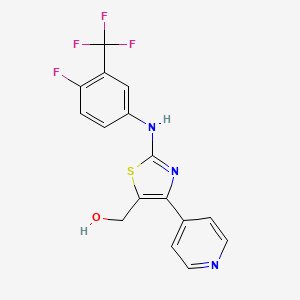
![9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide](/img/structure/B608208.png)
![[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone](/img/structure/B608209.png)
